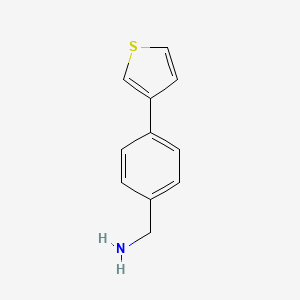

(4-Thien-3-ylphenyl)methylamine

Descripción general

Descripción

(4-Thien-3-ylphenyl)methylamine is an organic compound with the molecular formula C11H11NS and a molecular weight of 189.28 g/mol . It is characterized by the presence of a thiophene ring attached to a phenyl group, which is further connected to a methylamine group. This compound is primarily used in research settings and has various applications in chemistry and biology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Thien-3-ylphenyl)methylamine typically involves the Suzuki coupling reaction. One common method includes the reaction of 3-thiopheneboronic acid with 4-bromobenzylamine in the presence of bis-triphenylphosphine-palladium (II) chloride and potassium carbonate in a dioxane-water mixture . The reaction is carried out under an inert atmosphere, often using microwave irradiation to enhance the reaction rate. The mixture is heated to 100°C for about an hour, and the product is purified using column chromatography on silica gel .

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

(4-Thien-3-ylphenyl)methylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiophene derivatives.

Substitution: Amides and other substituted derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of (4-Thien-3-ylphenyl)methylamine exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that certain analogs can induce apoptosis in cancer cells, making them potential candidates for drug development targeting tumors .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes linked to diseases such as Alzheimer's. Compounds with similar thienyl structures have demonstrated promising acetylcholinesterase inhibitory activity, suggesting that this compound may also possess similar properties .

| Compound | Target Enzyme | IC50 Value | Notes |

|---|---|---|---|

| This compound | Acetylcholinesterase | TBD | Potential therapeutic agent for cognitive disorders |

| Derivative A | Acetylcholinesterase | 2.7 µM | Strongest inhibitor in tested series |

Biological Applications

Protein-Ligand Interactions

The compound serves as a valuable tool in studying enzyme-substrate interactions and protein-ligand binding dynamics. Its ability to form pi-pi stacking interactions enhances its utility in supramolecular chemistry, which is crucial for understanding biological processes at the molecular level .

Material Science

Supramolecular Structures

The unique structural features of this compound allow it to participate in supramolecular chemistry, where it can form complex structures with distinct properties. This potential is particularly relevant in the development of organic electronics and sensors, where molecular interactions play a critical role .

| Application Area | Potential Use | Remarks |

|---|---|---|

| Organic Electronics | Conductive materials | Exploits pi-pi stacking interactions |

| Sensors | Chemical detection | Enhances sensitivity through molecular recognition |

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step reactions that allow for the modification of substituents on the thienyl or phenyl rings. This flexibility enables researchers to explore structure-activity relationships effectively.

Common Reactions

- Oxidation: Formation of corresponding sulfoxides or sulfones.

- Reduction: Formation of amine derivatives.

- Substitution: Generation of N-alkyl or N-acyl derivatives.

Case Studies

-

Cytotoxicity Studies

A study explored the cytotoxic effects of various derivatives of this compound on human cancer cell lines. Results indicated that certain derivatives exhibited enhanced activity compared to standard chemotherapeutic agents, suggesting their potential as novel anticancer drugs . -

Enzyme Inhibition Research

Another investigation focused on the enzyme inhibition capabilities of compounds similar to this compound. The study employed molecular docking simulations to predict binding affinities and elucidate mechanisms of action against acetylcholinesterase, highlighting its potential therapeutic applications in neurodegenerative diseases .

Mecanismo De Acción

The mechanism of action of (4-Thien-3-ylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and amine group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- (4-Thien-2-ylphenyl)methylamine

- (4-Thien-3-ylphenyl)ethylamine

- (4-Thien-3-ylphenyl)propylamine

Uniqueness

(4-Thien-3-ylphenyl)methylamine is unique due to the specific positioning of the thiophene ring and the phenyl group, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in research and industrial applications.

Actividad Biológica

(4-Thien-3-ylphenyl)methylamine is an organic compound with significant potential in pharmacological applications. Its molecular formula is C11H11NS, and it has a molecular weight of 189.28 g/mol. The compound features a thiophene ring, which contributes to its unique chemical properties and biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, such as enzymes and receptors. The thiophene moiety and the amine group can form hydrogen bonds and other interactions that influence the activity of these targets. This compound has been studied for its potential effects on:

- Kinase Inhibition : It may act as an inhibitor of specific kinase pathways, which are crucial in signaling processes related to cell growth and survival.

- Neuroprotection : Preliminary studies suggest that it could protect neurons from stress-induced damage, potentially making it relevant for neurodegenerative disease research .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : The compound has shown effectiveness in inhibiting the growth of certain bacterial strains.

- Anticancer Activity : Investigations into its anticancer properties are ongoing, with some studies indicating potential efficacy against specific cancer cell lines.

- Neuroprotective Effects : As noted, it may protect motor neurons from degeneration associated with conditions like amyotrophic lateral sclerosis (ALS) by inhibiting pathways that lead to cell death .

Case Studies

- Neuroprotective Studies :

- Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of various compounds, including this compound, against a panel of bacterial pathogens. Results indicated that this compound exhibited notable activity against Gram-positive bacteria.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | Moderate | Promising | Significant |

| (4-Thien-2-ylphenyl)methylamine | Weak | Limited | Minimal |

| (4-Thien-3-ylphenyl)ethylamine | Moderate | Moderate | Significant |

Synthesis and Applications

The synthesis of this compound typically involves methods such as Suzuki coupling reactions. Its versatility allows it to be used as a building block in the development of more complex molecules for pharmaceutical applications.

Propiedades

IUPAC Name |

(4-thiophen-3-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NS/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-11/h1-6,8H,7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTXFTOUAVPVJMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594583 | |

| Record name | 1-[4-(Thiophen-3-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876317-18-9 | |

| Record name | 4-(3-Thienyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876317-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(Thiophen-3-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.